molecular formula C21H20N6O2S B11254253 2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11254253
M. Wt: 420.5 g/mol
InChI Key: MFQGVOFXLFRPLA-UHFFFAOYSA-N
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Description

2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolo-triazine derivatives This compound is characterized by its unique structure, which includes a triazolo-triazine core, a benzyl group, and a dimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common approach is as follows:

    Formation of the Triazolo-triazine Core: The triazolo-triazine core can be synthesized by reacting appropriate triazole and triazine precursors under controlled conditions, often involving cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazolo-triazine intermediate.

    Attachment of the Dimethylphenylacetamide Moiety: The final step involves the coupling of the dimethylphenylacetamide moiety to the triazolo-triazine core, typically through an amide bond formation reaction using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or dimethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • [1,2,4]Triazolo[4,3-a]pyrazine derivatives

Uniqueness

2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide stands out due to its unique combination of a triazolo-triazine core with a benzyl group and a dimethylphenylacetamide moiety This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C21H20N6O2S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C21H20N6O2S/c1-13-8-9-16(14(2)10-13)22-18(28)12-30-21-25-24-20-23-19(29)17(26-27(20)21)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,22,28)(H,23,24,29)

InChI Key

MFQGVOFXLFRPLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=CC=C4)C

Origin of Product

United States

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